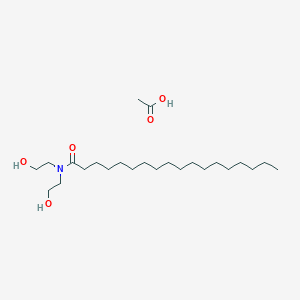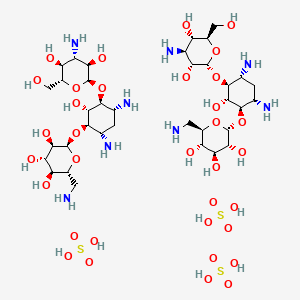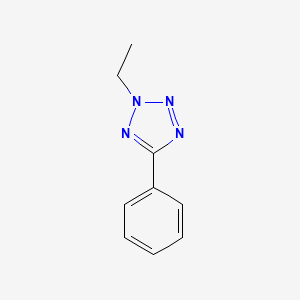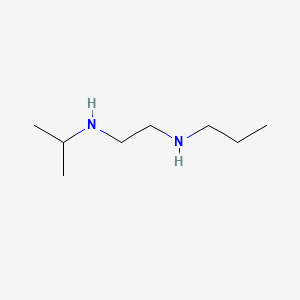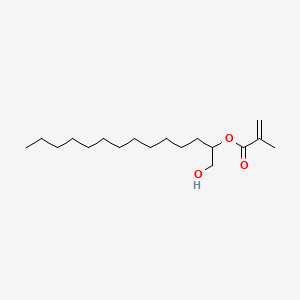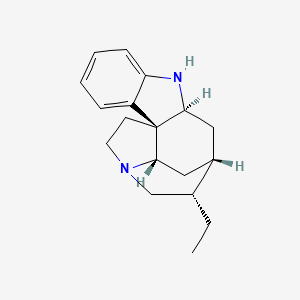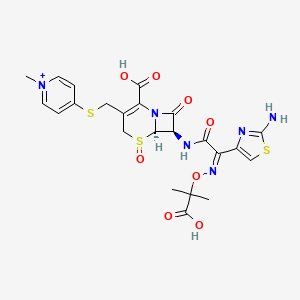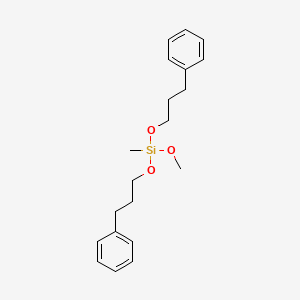
Potassium isobutyl 4-oxidobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium isobutyl 4-oxidobenzoate is an organic compound with the molecular formula C11H15KO3. It is also known as 4-(2-methylpropoxycarbonyl)phenolate. This compound is a potassium salt of isobutyl 4-oxidobenzoate and is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium isobutyl 4-oxidobenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with isobutyl alcohol in the presence of a suitable catalyst, followed by neutralization with potassium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The resulting ester is then treated with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where 4-hydroxybenzoic acid and isobutyl alcohol are reacted in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Potassium isobutyl 4-oxidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted esters or amides
Scientific Research Applications
Potassium isobutyl 4-oxidobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium isobutyl 4-oxidobenzoate involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Potassium isobutyl 4-hydroxybenzoate
- Potassium isobutyl 4-methoxybenzoate
- Potassium isobutyl 4-aminobenzoate
Uniqueness
Potassium isobutyl 4-oxidobenzoate is unique due to its specific ester group and potassium salt form, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
32314-53-7 |
|---|---|
Molecular Formula |
C11H13KO3 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
potassium;4-(2-methylpropoxycarbonyl)phenolate |
InChI |
InChI=1S/C11H14O3.K/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9;/h3-6,8,12H,7H2,1-2H3;/q;+1/p-1 |
InChI Key |
LMLSNCAFLAVBLE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



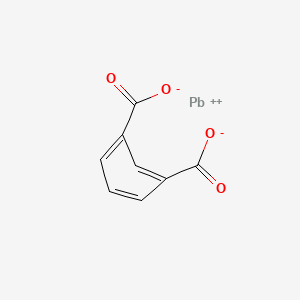
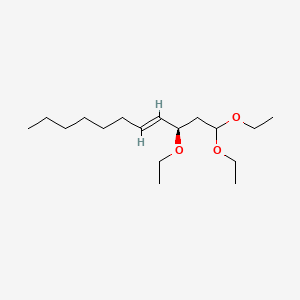
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
